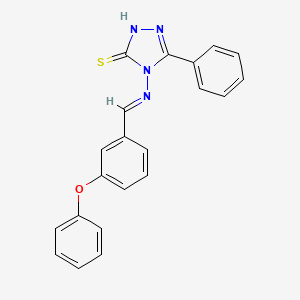![molecular formula C17H24Cl3N3OS B11999665 N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)
N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a heptanoic acid backbone, a trichloroethyl group, and a p-tolyl-thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Heptanoic Acid Backbone: This can be achieved through the oxidation of heptanal or the hydrolysis of heptanoyl chloride.
Introduction of the Trichloroethyl Group: This step involves the chlorination of an appropriate precursor, such as ethyl acetate, to introduce the trichloroethyl group.
Attachment of the p-Tolyl-Thiourea Moiety: This is typically done through a nucleophilic substitution reaction where p-tolyl-thiourea reacts with the trichloroethyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated derivatives.
Substitution Products: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The trichloroethyl group and thiourea moiety are likely critical for its activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones.
Trichloroethyl Amides: Compounds with trichloroethyl groups.
Thiourea Derivatives: Compounds with thiourea moieties.
Uniqueness
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H24Cl3N3OS |
|---|---|
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]heptanamide |
InChI |
InChI=1S/C17H24Cl3N3OS/c1-3-4-5-6-7-14(24)22-15(17(18,19)20)23-16(25)21-13-10-8-12(2)9-11-13/h8-11,15H,3-7H2,1-2H3,(H,22,24)(H2,21,23,25) |
Clé InChI |
XFFXQXLEIKZMEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)



![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
